Methyl 1-cyclopentylazetidine-3-carboxylate is a chemical compound with the molecular formula C_{10}H_{15}N O_2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclopentyl group attached to the azetidine ring and a carboxylate ester functional group. The compound is notable for its potential applications in medicinal chemistry and organic synthesis.
Methyl 1-cyclopentylazetidine-3-carboxylate can be sourced from various chemical suppliers, including Sigma-Aldrich, which lists it under its catalog with a specific identifier (CAS Number: 1355247-97-0) . The synthesis of this compound can also be achieved through laboratory methods involving cyclization reactions and esterification processes.
This compound is classified under several categories:
The synthesis of methyl 1-cyclopentylazetidine-3-carboxylate typically involves several key steps:
The synthesis may require specific reagents such as cyclopentylamine, methyl acrylate, or other carbonyl sources. The reaction conditions, including temperature and solvent choice, play a crucial role in the yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography may be employed for purification and analysis.
Methyl 1-cyclopentylazetidine-3-carboxylate features a unique molecular structure that includes:
The structural formula can be represented as follows:
The compound has specific stereochemical configurations that may influence its reactivity and biological activity.
Methyl 1-cyclopentylazetidine-3-carboxylate can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group and the steric hindrance introduced by the cyclopentyl moiety. Reaction conditions such as pH, temperature, and solvent can significantly affect outcomes.
The mechanism of action for methyl 1-cyclopentylazetidine-3-carboxylate primarily revolves around its interactions with biological targets. It may act as a precursor or intermediate in synthesizing bioactive compounds.
Studies have shown that azetidine derivatives can exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The specific mechanism often involves modulation of neurotransmitter systems or inhibition of enzymes relevant to disease pathways.
Relevant data regarding these properties can be found in material safety data sheets provided by suppliers like Sigma-Aldrich .
Methyl 1-cyclopentylazetidine-3-carboxylate has potential applications in:
This compound represents a versatile structure with significant implications for future research and development in chemistry and pharmacology.
Intramolecular nucleophilic displacement remains a cornerstone for constructing the strained azetidine ring. This approach utilizes γ-halo- or mesylate-substituted amine precursors that undergo ring closure under basic conditions. Key methodologies include:
Table 1: Intramolecular Cyclization Methods for Azetidine Synthesis
Precursor Type | Conditions | Base/Solvent | Yield Range | Key Advantages |
---|---|---|---|---|
1,3-Dibromopropane | Microwave, 100°C, 15 min | K₂CO₃ (aq) | 65-92% | Rapid, no organic solvent |
1,3-Bismesylate | 0°C, 2 h | Et₃N/CH₂Cl₂ | 70-85% | Mild temperature, high selectivity |
Bromomesylate | Reflux, 12 h | KOH/EtOH | 50-68% | Step-economical (asymmetric) |
The stereochemical outcome hinges on the substitution pattern of the linear precursor. Cis-disubstituted azetidines predominate when chiral β-carbons exist, due to minimized steric interactions during ring closure [5] [6].
Photocycloadditions between imines and alkenes provide a stereocontrolled route to polysubstituted azetidines. Key advances include:
The major challenge lies in the competitive imine E/Z isomerization and alkene polymerization, necessitating dilute conditions (0.05–0.1 M). Recent efforts focus on visible-light photocatalysis to improve efficiency and selectivity.
The HWE reaction transforms N-Boc-azetidin-3-one into versatile α,β-unsaturated esters critical for downstream functionalization:
This method provides gram-scale access to conformationally constrained dienophiles for cycloadditions and Michael additions.
Selective N-alkylation dictates the pharmacophore orientation of 1-cyclopentylazetidine derivatives. Efficient strategies include:
Table 2: N-Alkylation Methods for Cyclopentyl Attachment
Method | Conditions | Catalyst/Base | Yield | Limitations |
---|---|---|---|---|
Direct Alkylation | NaH, DMF, 0°C→RT, 12 h | None | 81% | Competes with O-alkylation |
Reductive Amination | NaBH₃CN, MeOH, pH 5, 24 h | AcOH | 89% | Requires pH control |
Carbamate Deprotection/Alkylation | TFA then K₂CO₃, MeCN, 60°C | None | 75% (2 steps) | Acid-sensitive groups incompatible |
Steric hindrance from the C3 ester slows N-alkylation kinetics, necessitating elevated temperatures (60–80°C) for disubstituted azetidines [6].
Conjugate additions to methyl (N-Boc-azetidin-3-ylidene)acetate enable C3 side-chain diversification:
This strategy installs amino acid side chains critical for peptide mimetics and protease inhibitors.
Suzuki–Miyaura coupling on halogenated azetidine carboxylates introduces aryl and heteroaryl motifs:
Table 3: Suzuki–Miyaura Cross-Coupling on Azetidine Bromides
Boronic Acid | Catalyst System | Conditions | Yield | Application Relevance |
---|---|---|---|---|
4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C | 92% | CNS agents |
2-Methylphenyl | Pd(OAc)₂, SPhos | Dioxane, 100°C | 85% | Sterically hindered motifs |
Thiophen-2-yl | Pd(PPh₃)₄, K₃PO₄ | EtOH/H₂O, 80°C | 77% | Kinase inhibitor cores |
Pyridin-4-yl | PdCl₂(dppf), Cs₂CO₃ | DMF, 120°C | 68% | Chelating pharmacophores |
Post-coupling hydrolysis (LiOH/THF/H₂O) quantitatively provides carboxylic acids for peptide coupling. This methodology diversifies the C3 position while preserving the labile cyclopentyl–nitrogen bond [8] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9